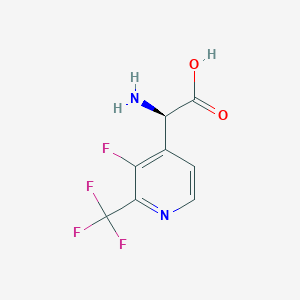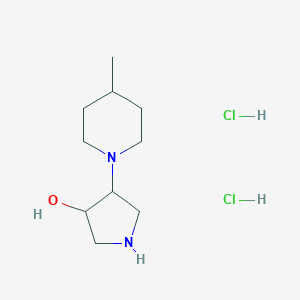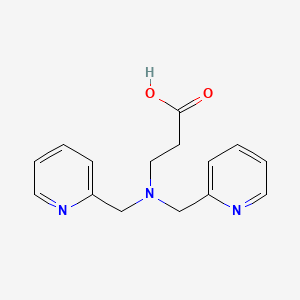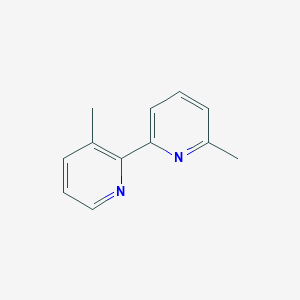
3,6'-Dimethyl-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6’-Dimethyl-2,2’-bipyridine is an organic compound that belongs to the bipyridine family. It is characterized by the presence of two pyridine rings connected by a single bond, with methyl groups attached to the 3 and 6’ positions. This compound is known for its ability to form complexes with various metal ions, making it a valuable ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,6’-Dimethyl-2,2’-bipyridine can be synthesized through several methods. One common approach involves the homocoupling of 6-bromopicoline under mild conditions using nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder . Another method includes the reaction of 6,6’-dimethyl-2,2’-bipyridyl-4,4’-dicarboxylic acid dimethyl ester with N-bromosuccinimide (NBS) at 55-65°C for 30-40 hours .
Industrial Production Methods
Industrial production of 3,6’-Dimethyl-2,2’-bipyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3,6’-Dimethyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like NBS are used for bromination reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and halogenated bipyridines.
Wissenschaftliche Forschungsanwendungen
3,6’-Dimethyl-2,2’-bipyridine has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Wirkmechanismus
The mechanism of action of 3,6’-Dimethyl-2,2’-bipyridine primarily involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways. For example, its complexes with ruthenium have shown potential as antibacterial agents by compromising bacterial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Dimethyl-2,2’-bipyridine
- 5,5’-Dimethyl-2,2’-bipyridine
- 6,6’-Dimethyl-2,2’-bipyridine
Uniqueness
3,6’-Dimethyl-2,2’-bipyridine is unique due to its specific substitution pattern, which influences its electronic properties and coordination behavior. This makes it particularly useful in forming complexes with specific metal ions, offering distinct advantages in catalysis and material science .
Eigenschaften
Molekularformel |
C12H12N2 |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
2-methyl-6-(3-methylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C12H12N2/c1-9-5-4-8-13-12(9)11-7-3-6-10(2)14-11/h3-8H,1-2H3 |
InChI-Schlüssel |
DUASTRVDXNGJQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)C2=CC=CC(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Phenylbicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13345925.png)
![3-Amino-1-{[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B13345926.png)
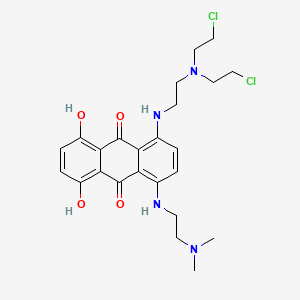
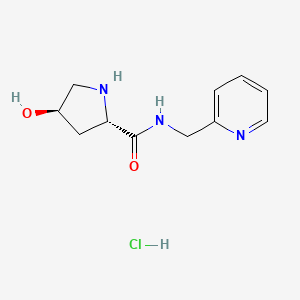
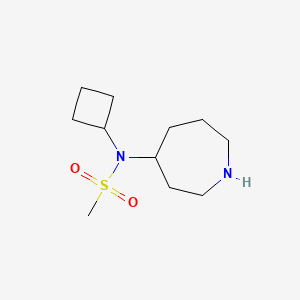
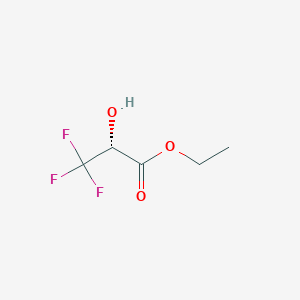
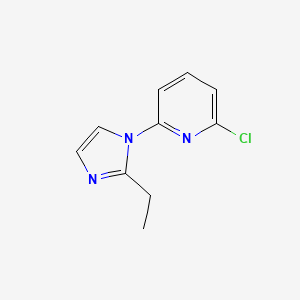

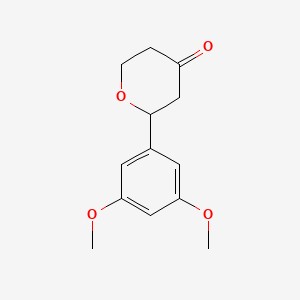
amine](/img/structure/B13345981.png)

